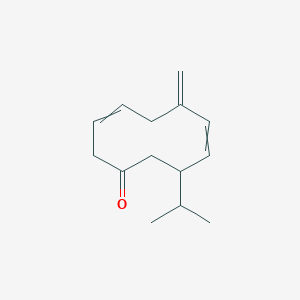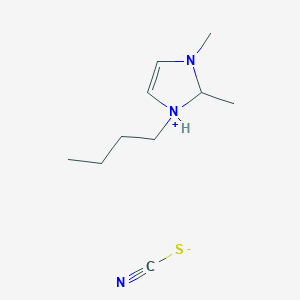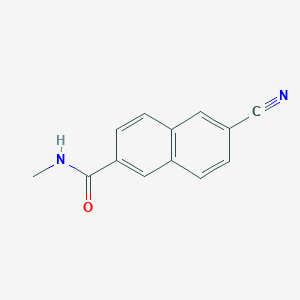![molecular formula C28H40ClNO4 B12537816 N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide CAS No. 142936-08-1](/img/structure/B12537816.png)
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated phenoxy group and a long hexadecanamide chain, which contribute to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide typically involves the reaction of 4-chloro-2,5-dihydroxyphenol with 4-bromophenyl hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Corresponding substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-Bromophenyl)phenyl]hexadecanamide
- N-[4-(4-Fluorophenyl)phenyl]hexadecanamide
- N-[4-(4-Methoxyphenyl)phenyl]hexadecanamide
Uniqueness
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide is unique due to the presence of both chlorinated and dihydroxyphenoxy groups, which impart distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
142936-08-1 |
|---|---|
Molekularformel |
C28H40ClNO4 |
Molekulargewicht |
490.1 g/mol |
IUPAC-Name |
N-[4-(4-chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide |
InChI |
InChI=1S/C28H40ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(33)30-22-16-18-23(19-17-22)34-27-21-25(31)24(29)20-26(27)32/h16-21,31-32H,2-15H2,1H3,(H,30,33) |
InChI-Schlüssel |
AICMDLMYXJLVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)


![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)

![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)



![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)



